molecular formula C9H12 B3044240 1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene CAS No. 97732-82-6

1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

Cat. No. B3044240
CAS RN: 97732-82-6
M. Wt: 132.26 g/mol
InChI Key: RWGFKTVRMDUZSP-CLWNCLMISA-N
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Description

1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is an organic compound that is composed of five deuterium atoms, six carbons, two hydrogens, and one oxygen. It is a member of the aromatic hydrocarbon family and is classified as a polycyclic aromatic hydrocarbon (PAH). The compound has been studied extensively due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Studies on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide focus on pharmacokinetics, tissue distribution, and potential as anti-fibrotic drugs. Such research is critical in understanding how similar complex compounds behave in biological systems, their distribution across different tissues, and their therapeutic potential, especially in conditions like fibrosis and cancer metastasis (Y. W. Kim et al., 2008).

Metabolic Pathways and Toxicity

Exploring the metabolic pathways and toxicity of chemical compounds is essential for assessing their safety and environmental impact. For example, research on benzene derivatives, a structurally simpler but related class of compounds, reveals how these substances can cause oxidative damage, affect insulin secretion, and potentially lead to pancreatic glucose metabolism susceptibility (Haji Bahadar et al., 2015).

Chemical Synthesis and Biological Evaluation

The synthesis and biological evaluation of chemical compounds, such as the creation of amyloid imaging agents for Alzheimer's disease detection, is another crucial area of research. These studies involve complex organic synthesis processes and subsequent evaluation of the compounds' effectiveness in biological systems (A. Labib, 2013).

Environmental and Health Impacts

Investigating the environmental and health impacts of chemical compounds, especially their role in inducing oxidative stress and altering gene expression, is vital. For instance, exposure to mixtures of benzene, toluene, and xylene can modulate the toxicity of each component and affect stress gene expression in model organisms like Drosophila melanogaster (M. Singh et al., 2010).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFKTVRMDUZSP-CLWNCLMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

CAS RN

97732-82-6
Record name Cumol-d12
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 2
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 4
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 5
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Reactant of Route 6
1,2,3,4,5-Pentadeuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene

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